molecular formula C13H15ClN2O B1583812 Variamine Blue B CAS No. 3566-44-7

Variamine Blue B

Cat. No.: B1583812
CAS No.: 3566-44-7
M. Wt: 250.72 g/mol
InChI Key: HPQQXLXIGHOKNZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Oxidation Reactions

Variamine Blue B can be oxidized by various oxidizing agents, such as iodine or hydrogen peroxide, typically in acidic conditions. The oxidation of this compound results in a color change from colorless to violet, which is the basis for its use as a redox indicator .

  • Oxidation by Iodine: In acidic conditions, iodine can oxidize this compound, leading to the formation of a violet-colored species . This reaction is utilized in spectrophotometric methods for determining various analytes, including cefotaxime, ceftriaxone, cefadroxil, and cephalexin .

  • Metal-Catalyzed Oxidation: Metal ions like copper(II) can catalyze the oxidation of this compound by agents like hydrogen peroxide.

  • Spectrophotometric Determination of Chromium(VI): Variamine Blue can be oxidized during the determination of trace amounts of chromium. Chromium(VI) reacts with potassium iodide in an acidic medium, which liberates iodine. The liberated iodine then oxidizes variamine blue, forming a violet-colored species with maximum absorption at 556 nm .

Reduction Reactions

This compound can be reduced back to its original form using reducing agents such as sodium dithionite. This reversibility is crucial for its function as a redox indicator.

Reactions in Spectrophotometric Methods

This compound is used in spectrophotometric methods for determining various substances by measuring the absorbance of the colored species formed during the reaction .

  • Determination of Cephalosporins: this compound is employed in a spectrophotometric method for determining cephalosporins. The method involves the hydrolysis of the β-lactam ring of cephalosporins with sodium hydroxide, followed by a reaction with iodate to liberate iodine in an acidic medium. The liberated iodine oxidizes variamine blue to a violet-colored species, which is then measured at 556 nm .

  • Determination of Hexavalent Chromium: Variamine blue dye can be used as a chromogenic reagent for determining soluble hexavalent chromium in Portland cement samples .

  • Determination of Uric Acid: Variamine blue RT salt solutions can be used to determine uric acid concentrations based on the reaction of hydrogen peroxide with variamine blue to form a pale yellow-green product .

Factors Influencing Reactions

Several environmental factors can influence the reactions of this compound:

  • pH: The pH of the reaction medium affects the stability and color development of the colored species . For instance, in the spectrophotometric determination of chromium, a pH above 5 affects the stability of the colored species, while color development does not occur below pH 3 .

  • Temperature: Temperature can influence the stability of this compound and its efficacy as a redox indicator.

  • Solubility: The solubility of this compound affects its ability to interact with its targets.

Comparison with Similar Compounds

This compound is unique because of its specific redox properties and colorimetric response. Similar compounds include:

  • Methylene Blue: Another redox indicator with similar applications but a different chemical structure.

  • Crystal Violet: Used in staining applications but with different redox properties.

  • Safranin O: A biological stain with distinct chemical properties compared to this compound.

Scientific Research Applications

Chemical Applications

Redox Indicator:
Variamine Blue B is predominantly used as a redox indicator in titrimetric analyses. It exhibits distinct color changes in response to oxidation-reduction reactions, making it suitable for determining the presence and concentration of oxidizing agents in a sample. The color transition from colorless to blue-violet upon oxidation is particularly useful in visual and potentiometric titrations.

Spectrophotometric Methods:
The compound is employed in spectrophotometric methods for the quantitative determination of various metal ions. For instance, it has been used to detect trace amounts of hexavalent chromium (Cr(VI)) in cement samples, where the absorbance at specific wavelengths correlates with the concentration of the analyte .

Biological Applications

Staining Reagent:
In biological research, this compound serves as a staining agent for protein and nucleic acid gels during electrophoresis. Its ability to bind selectively to certain biomolecules allows for effective visualization under UV light, facilitating the analysis of molecular weight and purity .

Enzymatic Reactions:
A notable application involves its use in enzymatic assays for uric acid determination. In one study, this compound was combined with uricase to develop a spectrophotometric method that measures uric acid concentrations based on the color change resulting from hydrogen peroxide production during the enzymatic reaction .

Medical Applications

Histological Staining:
this compound is utilized in histology for staining tissues and cells to enhance contrast during microscopic examination. This application is crucial for identifying cellular structures and abnormalities in clinical diagnostics.

Environmental Applications

Trace Metal Detection:
The compound has been applied in environmental chemistry for detecting trace heavy metals such as selenium and arsenic. Its sensitivity allows for the detection of these pollutants at low concentrations, which is essential for environmental monitoring and compliance with safety regulations .

Case Study 1: Detection of Hexavalent Chromium

In a study on Portland cement samples, this compound was used to determine soluble Cr(VI). The method involved treating cement samples with potassium iodide and sulfuric acid, followed by adding this compound to form a colored complex. The absorbance was measured at 556 nm, demonstrating high accuracy in quantifying Cr(VI) levels .

Case Study 2: Uric Acid Measurement

A spectrophotometric method using this compound was validated against established clinical methods for measuring uric acid levels. The study showed that the method was reproducible with a relative standard deviation (RSD) of 0.7%, indicating its reliability for clinical applications .

Table 1: Summary of Applications

Application AreaSpecific UseMethodologyKey Findings
ChemistryRedox IndicatorTitrationColor change indicates oxidizer presence
BiologyStaining AgentGel ElectrophoresisEnhances visualization of proteins/nucleic acids
MedicineHistological StainingMicroscopyImproves tissue contrast
EnvironmentalHeavy Metal DetectionSpectrophotometrySensitive detection of trace metals

Table 2: Validation of Cr(VI) Detection Method

Sample TypeCr(VI) Added (ppm)Cr(VI) Found (ppm)RSD (%)Recovery (%)
OPC NIST54.55 ± 1.29.8791
109.78 ± 0.58.8797.8
1515.01 ± 1.10.07100.06

Mechanism of Action

The mechanism of action of Variamine Blue B involves its ability to undergo redox reactions. In its oxidized form, it acts as an electron acceptor, changing color based on the oxidation state. This property makes it useful as a redox indicator in various analytical applications . The molecular targets and pathways involved include interactions with metal ions and other oxidizing agents, leading to colorimetric changes that can be measured spectrophotometrically .

Comparison with Similar Compounds

Variamine Blue B is unique due to its specific redox properties and colorimetric response. Similar compounds include:

These compounds share some applications with this compound but differ in their chemical structures and specific properties, making this compound unique in its specific uses and reactions.

Biological Activity

Variamine Blue B, also known as 4-Amino-4'-methoxydiphenylamine, is an aromatic amine that has garnered attention for its potential biological activities and applications in various scientific fields. This article delves into the compound's biological properties, synthesis, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure and Properties

This compound is characterized by its molecular structure, which consists of two phenyl rings connected by an amino group and a methoxy substituent. The compound appears as a blue to dark blue powder or crystal and has a melting point of approximately 255 °C. It is soluble in water, albeit with very faint turbidity, and exhibits a purity of over 98% in commercial preparations .

The biological activity of this compound is primarily attributed to its ability to act as an electron donor and acceptor in redox reactions. This dual functionality allows it to participate in various biochemical processes, including:

  • Redox Reactions : this compound can undergo oxidation-reduction reactions, making it useful in analytical chemistry as a redox indicator.
  • Chromogenic Reagent : It has been employed as a chromogenic reagent for determining hexavalent chromium in Portland cement samples, showcasing its application in environmental monitoring .

Toxicological Profile

While this compound is recognized for its utility, it also poses potential health risks. The compound may cause irritation upon skin and eye contact and could be harmful if inhaled or ingested. However, specific data regarding its carcinogenic, mutagenic, or teratogenic effects remain unavailable. Chronic exposure does not appear to aggravate existing medical conditions .

Safety Data Summary

Property Details
Skin Contact May cause irritation
Eye Contact May cause irritation
Inhalation Potentially harmful
Carcinogenic Effects Not available
Mutagenic Effects Not available
Teratogenic Effects Not available

Environmental Monitoring

This compound has been effectively utilized in spectrophotometric methods for detecting water-soluble hexavalent chromium in various matrices. In one study, the dye was applied to Portland cement samples, demonstrating its efficacy as a chromogenic reagent .

Analytical Chemistry

The compound serves as a redox indicator in titrations, where it can visually signal the endpoint of a reaction through color change. Its sensitivity allows for precise measurements in quantitative chemical analysis .

Research Findings

Recent studies have explored the diverse applications of this compound beyond traditional uses:

  • Dye Synthesis Intermediates : As an aromatic amine, it serves as an intermediate in synthesizing other dyes and chemical compounds.
  • Biochemical Applications : Ongoing research continues to investigate its role in biochemical assays and potential therapeutic applications due to its redox properties.

Q & A

Basic Research Questions

Q. What are the key applications of Variamine Blue B in redox titration, and how should researchers design experiments to optimize its use as an indicator?

this compound is widely used as a redox indicator in titrations, particularly for detecting iron and chromium(VI) . To optimize its use:

  • Methodology : Prepare a 0.1% (w/v) aqueous solution and add it dropwise during titration. Monitor the color shift from colorless (reduced form) to deep blue (oxidized form).
  • Experimental Design : Control pH (optimal range: 2–4 for iron titration) and temperature (20–25°C) to avoid interference from competing redox reactions. Validate results against standard reference materials .

Q. How can researchers synthesize this compound derivatives, and what analytical techniques confirm their structural purity?

this compound derivatives, such as its sulfate salt (CAS 3169-21-9), are synthesized via diazotization followed by sulfonation .

  • Methodology : Use UV-Vis spectroscopy to verify λmax shifts (e.g., 580–620 nm for oxidized forms) and HPLC with a C18 column to assess purity (>98% by area normalization). Cross-validate with FT-IR to confirm functional groups (e.g., N=N stretch at 1450–1600 cm⁻¹) .

Advanced Research Questions

Q. How do contradictory stability data for this compound across studies inform experimental protocols for handling and storage?

Discrepancies in stability data arise from differences in environmental conditions (e.g., light, humidity) and salt forms (e.g., sulfate vs. diazonium salt).

  • Resolution Strategy :
    • Conduct accelerated stability studies under controlled conditions (e.g., 25°C/60% RH vs. 40°C/75% RH).
    • Compare degradation products using LC-MS to identify pathways (e.g., hydrolysis of the diazonium group yielding phenolic byproducts) .
    • Store the compound in amber vials at –20°C under inert gas to minimize decomposition .

Q. What experimental approaches address conflicting reports on this compound’s sensitivity to interfering ions in redox titrations?

Some studies report interference from Cu²⁺ or Mn²⁺, while others suggest negligible effects.

  • Methodology :
    • Use masking agents (e.g., EDTA for Cu²⁺) or adjust pH to suppress interference.
    • Perform spiked recovery experiments with synthetic matrices to quantify cross-reactivity.
    • Employ multivariate analysis (e.g., PCA) to isolate variables affecting sensitivity .

Q. How can researchers reconcile discrepancies in the redox potential of this compound reported in different solvent systems?

Reported redox potentials vary due to solvent polarity and counterion effects (e.g., sulfate vs. chloride salts).

  • Methodology :
    • Measure formal potentials (E⁰′) using cyclic voltammetry in standardized buffers (e.g., phosphate buffer, pH 7).
    • Compare results with computational models (e.g., DFT calculations) to account for solvation effects .

Q. Methodological Guidance for Data Analysis

Q. What statistical frameworks are recommended for analyzing titration data involving this compound?

  • Approach : Use non-linear regression (e.g., sigmoidal curve fitting) to determine equivalence points. Apply Student’s t-test to assess precision between replicates.
  • Data Contradictions : If endpoint variability exceeds 5%, re-evaluate indicator concentration or titrant addition rate .

Q. How should researchers validate the specificity of this compound in complex biological matrices?

  • Methodology :
    • Perform interference studies with common biomolecules (e.g., ascorbic acid, glutathione).
    • Use standard addition methods to quantify recovery rates (target: 90–110%).
    • Cross-validate with alternative indicators (e.g., diphenylamine) to confirm specificity .

Q. Synthesis and Characterization Challenges

Q. What strategies improve the yield of this compound derivatives during diazotization?

  • Optimization :
    • Maintain reaction temperature at 0–5°C to prevent premature decomposition of the diazonium intermediate.
    • Use excess nitrous acid (HNO₂) and monitor pH (<2) to ensure complete diazotization.
    • Purify via recrystallization in ethanol-water mixtures to remove unreacted precursors .

Q. How can researchers address inconsistencies in reported molar extinction coefficients (ε) for this compound?

  • Resolution :
    • Calibrate spectrophotometers using certified reference standards.
    • Publish full experimental conditions (e.g., solvent, wavelength) to enable cross-study comparisons .

Q. Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound, given limited toxicological data?

  • Guidelines :
    • Use PPE (gloves, goggles) to avoid skin/eye contact.
    • Work in a fume hood to prevent inhalation of decomposition products (e.g., NOx, HCl) .
    • Follow waste disposal regulations for aromatic amines, which are potential mutagens .

Properties

IUPAC Name

4-N-(4-methoxyphenyl)benzene-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11;/h2-9,15H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQQXLXIGHOKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4063080
Record name 1,4-Benzenediamine, N-(4-methoxyphenyl)-, monohydrochloride
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Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N-(4-Methoxyphenyl)-1,4-benzenediamine hydrochloride
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CAS No.

3566-44-7
Record name Variamine Blue
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Record name N-(p-Methoxyphenyl)-p-phenylenediamine hydrochloride
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Record name 1,4-Benzenediamine, N1-(4-methoxyphenyl)-, hydrochloride (1:1)
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Record name 1,4-Benzenediamine, N-(4-methoxyphenyl)-, monohydrochloride
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Record name N-(4-methoxyphenyl)benzene-1,4-diamine monohydrochloride
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Record name N-(P-METHOXYPHENYL)-P-PHENYLENEDIAMINE HYDROCHLORIDE
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